molecular formula C20H16N2O5S B2497769 3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 618873-21-5

3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2497769
CAS No.: 618873-21-5
M. Wt: 396.42
InChI Key: HNTGEFIVOJSMHJ-UHFFFAOYSA-N
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Description

This compound belongs to the 2,5-dihydro-1H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents influencing its physicochemical and biological properties. Key structural features include:

  • Position 5: A 3-methoxyphenyl moiety, contributing to lipophilicity and aromatic interactions.
  • Position 1: A 5-methyl-1,2-oxazol-3-yl group, acting as a hydrogen-bond acceptor or pharmacophore.
  • Position 4: A thiophene-2-carbonyl substituent, modulating electronic properties and steric bulk.

Pyrrolone derivatives are frequently explored for medicinal applications, including kinase inhibition and antimicrobial activity, though specific data for this compound remains hypothetical pending further studies .

Properties

IUPAC Name

4-hydroxy-2-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-11-9-15(21-27-11)22-17(12-5-3-6-13(10-12)26-2)16(19(24)20(22)25)18(23)14-7-4-8-28-14/h3-10,17,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTGEFIVOJSMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone core, followed by the introduction of the methoxyphenyl group, the oxazole ring, and the thiophene-2-carbonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

  • Solubility : The target compound’s 3-methoxyphenyl and thiophene carbonyl groups balance polarity and hydrophobicity, suggesting intermediate solubility compared to the 4-methylphenyl (less polar) and 4-methoxybenzoyl (more polar) analogs .
  • Metabolic Stability : The thiadiazole-containing analog () demonstrates enhanced stability due to sulfur’s resistance to cytochrome P450 oxidation, whereas the target compound’s oxazole may undergo faster metabolic clearance .

Biological Activity

The compound 3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The structural formula of the compound is characterized by multiple functional groups, including a hydroxyl group, methoxy group, oxazole ring, and thiophene carbonyl. These features contribute to its unique pharmacological properties.

Property Value
Molecular Weight360.4 g/mol
IUPAC Name4-hydroxy-2-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
SolubilitySoluble in organic solvents
StabilityStable under standard lab conditions

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The presence of the hydroxyl and methoxy groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for modulating enzyme activity and receptor binding.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory effects on histone deacetylases (HDACs), which play a significant role in cancer cell growth regulation .
  • Receptor Modulation : The compound may also interact with peroxisome proliferator-activated receptors (PPARs), which are key regulators in lipid metabolism and glucose homeostasis. Agonistic activity at PPARγ has been linked to antitumor effects in various cancer types .

Antitumor Activity

Recent research indicates that compounds similar to 3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one exhibit significant antitumor properties. For example:

  • In Vitro Studies : Cell line assays demonstrated that the compound can reduce cell viability in cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Cell Line IC50 (µM)
MCF7 (breast cancer)15 ± 3
A549 (lung cancer)20 ± 4

Study 1: HDAC Inhibition

A study focused on the inhibitory effects of this compound on HDACs showed promising results. The compound exhibited selective inhibition against HDAC4 with an IC50 value significantly lower than that observed for HDAC8, suggesting its potential as a therapeutic agent in cancer treatment .

Study 2: PPARγ Agonism

Another investigation highlighted the role of this compound as a PPARγ agonist. It was found to enhance insulin sensitivity in vitro, indicating its potential application in managing Type 2 diabetes and metabolic syndrome .

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